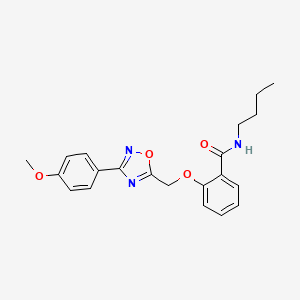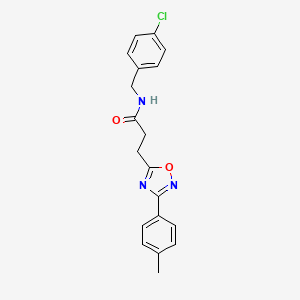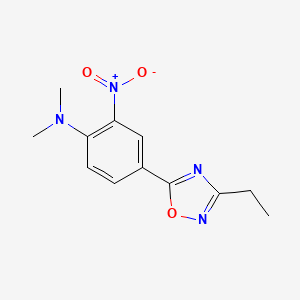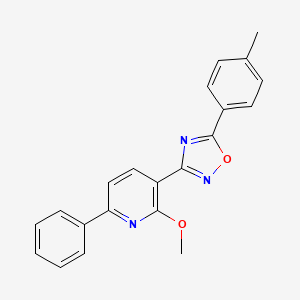
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)isonicotinamide, commonly known as EHPNI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. EHPNI is a derivative of isonicotinamide and quinoline, which are two important classes of compounds with diverse biological activities.
Aplicaciones Científicas De Investigación
EHPNI has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. EHPNI has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models.
Mecanismo De Acción
The mechanism of action of EHPNI is not fully understood, but it is believed to act through multiple pathways. EHPNI has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, EHPNI has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
EHPNI has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and reduce inflammation. EHPNI has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EHPNI is its relatively simple synthesis method and high yield. It is also a relatively stable compound and can be stored for extended periods of time. However, one of the limitations of EHPNI is its poor solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of EHPNI.
Direcciones Futuras
There are several future directions for research on EHPNI. One area of interest is the development of EHPNI derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of EHPNI as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of EHPNI and its potential applications in other areas of medicine, such as autoimmune diseases and neurodegenerative disorders.
Conclusion:
In conclusion, EHPNI is a synthetic compound with potential applications in drug discovery. It has been shown to exhibit significant anticancer activity and anti-inflammatory effects. The synthesis of EHPNI is relatively simple, but it has some limitations in terms of solubility and toxicity. Further research is needed to fully understand the mechanism of action of EHPNI and its potential applications in other areas of medicine.
Métodos De Síntesis
EHPNI can be synthesized by the reaction of 4-ethoxybenzoyl chloride with 2-hydroxy-3-(aminomethyl)quinoline in the presence of triethylamine. The resulting intermediate is then reacted with isonicotinoyl chloride to yield the final product, EHPNI. The synthesis of EHPNI is relatively simple and can be achieved in a few steps with high yield.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-2-30-21-9-7-20(8-10-21)27(24(29)17-11-13-25-14-12-17)16-19-15-18-5-3-4-6-22(18)26-23(19)28/h3-15H,2,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUGGSVTUNUARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Z)-N'-(2-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718347.png)

![4-acetyl-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718352.png)




![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)


